

An In-depth Technical Guide to 3-(Thiophen-3-yl)propanoic Acid

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Compound of Interest

Compound Name: 3-(Thiophen-3-yl)propanoic acid

Cat. No.: B098408

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Thiophen-3-yl)propanoic acid**, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, spectral data, and safety information. While a specific, detailed experimental protocol for its synthesis is not readily available in public literature, a general synthetic approach is outlined. Furthermore, the known biological context and potential applications of thiophene-containing carboxylic acids are discussed, providing a basis for future research and development.

Chemical Identity and Properties

3-(Thiophen-3-yl)propanoic acid, with the CAS number 16378-06-6, is a carboxylic acid featuring a thiophene ring substituted at the 3-position. Its structural information and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	16378-06-6
Molecular Formula	C ₇ H ₈ O ₂ S
IUPAC Name	3-(thiophen-3-yl)propanoic acid
InChI	InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9)
InChIKey	YUSDDNTYMDWOCY-UHFFFAOYSA-N
SMILES	<chem>C1=CSC=C1CCC(=O)O</chem>

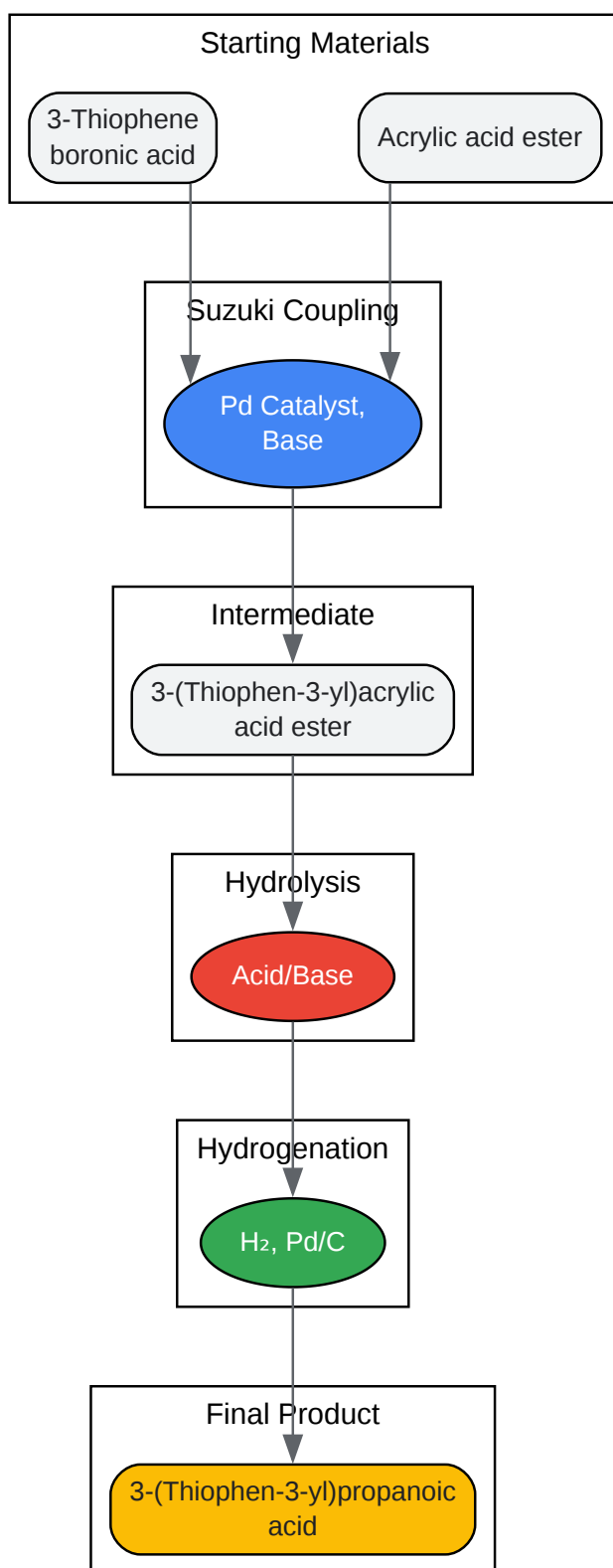
Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	156.20 g/mol	
Melting Point	61-62 °C	
Boiling Point	284.965 °C at 760 mmHg	
Physical Form	Solid	
Purity	Typically ≥97%	
Storage Temperature	4°C	

Synthesis and Reactivity

While a detailed, step-by-step experimental protocol for the synthesis of **3-(Thiophen-3-yl)propanoic acid** is not extensively documented in readily accessible literature, a common synthetic route for analogous 3-arylpropanoic acids involves the hydrogenation of the corresponding acrylic acid derivative.

A plausible synthetic pathway is illustrated in the diagram below. This would typically involve the Heck or a similar cross-coupling reaction to form 3-(thiophen-3-yl)acrylic acid, followed by catalytic hydrogenation to yield the desired product.



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Caption: Plausible synthetic pathway for **3-(Thiophen-3-yl)propanoic acid**.

Spectral Data

Detailed spectral data for **3-(Thiophen-3-yl)propanoic acid** is not readily available. However, the expected spectral characteristics can be inferred from its structure and comparison with the isomeric 3-(Thiophen-2-yl)propanoic acid.

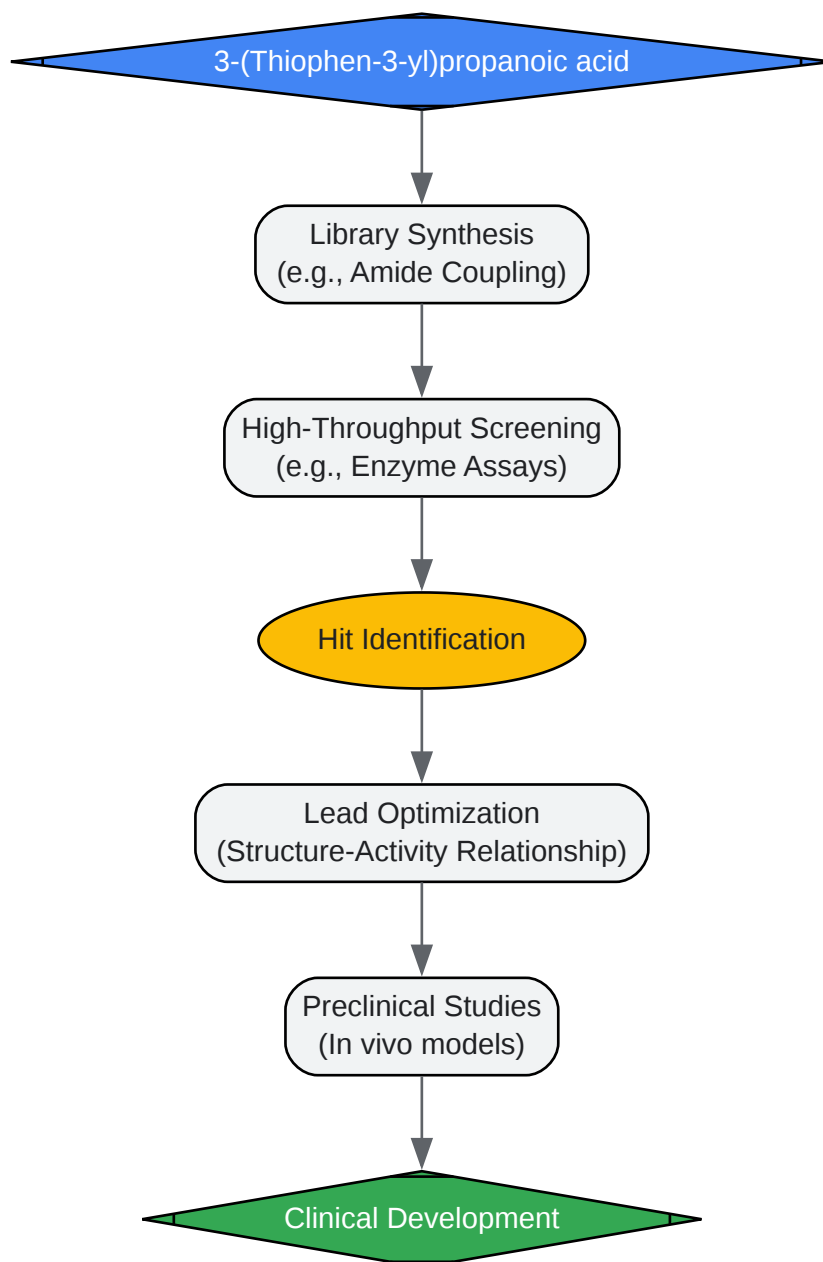
- ¹H NMR: The spectrum is expected to show signals for the thiophene ring protons, and two methylene groups of the propanoic acid chain, along with a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the thiophene protons would be characteristic of a 3-substituted thiophene.
- ¹³C NMR: The spectrum should display seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid, three signals for the thiophene ring carbons, and two signals for the methylene carbons.
- IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), and characteristic C-H and C=C stretching and bending vibrations for the thiophene ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.20 g/mol).

Biological Activity and Applications

Thiophene derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. While specific biological studies on **3-(Thiophen-3-yl)propanoic acid** are limited in the public domain, related arylpropanoic acid derivatives are known to possess anti-inflammatory, analgesic, and anticancer properties.

The thiophene moiety can act as a bioisostere for a phenyl ring, offering modified pharmacokinetic and pharmacodynamic properties. Therefore, **3-(Thiophen-3-yl)propanoic acid** can serve as a valuable building block in the synthesis of novel drug candidates. Its carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening.

The logical workflow for exploring the potential of this compound in a drug discovery context is outlined below.



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Caption: Drug discovery workflow utilizing **3-(Thiophen-3-yl)propanoic acid**.

Safety and Handling

3-(Thiophen-3-yl)propanoic acid is classified as harmful and an irritant. The following GHS hazard statements apply:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
GHS07	Warning	H302, H315, H319, H335

Conclusion

3-(Thiophen-3-yl)propanoic acid is a valuable chemical entity with potential for applications in drug discovery and materials science. This guide has summarized its key properties and provided a framework for its synthesis and potential biological evaluation. Further research is warranted to fully elucidate its chemical reactivity and biological profile, which will undoubtedly open new avenues for its application.

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